molecular formula C15H21NO B8278608 2-Benzyl-2-azaspiro[4.4]nonan-4-ol

2-Benzyl-2-azaspiro[4.4]nonan-4-ol

Cat. No.: B8278608
M. Wt: 231.33 g/mol
InChI Key: PDWOFRYRKMPEFZ-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[4.4]nonan-4-ol is a spirocyclic compound characterized by a fused bicyclic structure with a benzyl group at the nitrogen atom and a hydroxyl group at the 4-position of the nonan ring. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target selectivity and metabolic stability .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-benzyl-2-azaspiro[4.4]nonan-4-ol

InChI

InChI=1S/C15H21NO/c17-14-11-16(10-13-6-2-1-3-7-13)12-15(14)8-4-5-9-15/h1-3,6-7,14,17H,4-5,8-12H2

InChI Key

PDWOFRYRKMPEFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CN(CC2O)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their functional groups, and distinguishing features:

Compound Name Substituents/Functional Groups Molecular Weight Key Characteristics Reference
2-Benzyl-2-azaspiro[4.4]nonan-4-ol Benzyl, 4-OH Not reported Hydroxyl at position 4; potential for intramolecular H-bonding and polar interactions.
2-Benzyl-2-azaspiro[4.4]nonan-6-ol Benzyl, 6-OH Not reported Hydroxyl at position 6; altered spatial orientation may affect receptor binding.
2-Benzyl-2-azaspiro[4.4]nonan-9-one Benzyl, 9-keto Not reported Ketone group introduces electrophilic reactivity (e.g., nucleophilic addition).
2-Benzyl-2,7-diazaspiro[4.4]nonane Benzyl, 7-NH 216.33 Additional amine enhances basicity; potential for dual hydrogen-bonding interactions.
(3R,4S)-3-(Prop-1-en-2-yl)-1-tosyl-1-azaspiro[4.4]nonan-4-ol Tosyl, propene, 4-OH Not reported Tosyl group acts as a leaving group; stereochemistry (R/S) critical for chiral recognition.
[benzyl(2-methoxyethyl)carbamoyl]methyl 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetate Ester, carbamoyl, dioxo 417.46 Ester and carbamoyl groups improve lipophilicity; suited for prodrug design.

Physicochemical and Pharmacological Properties

  • Hydrogen Bonding : The 4-OH group in the target compound may enhance solubility compared to the 6-OH analog, where intramolecular H-bonding could reduce polarity .
  • Reactivity : The 9-keto derivative () is prone to nucleophilic attacks, whereas the ester-containing analog () may undergo hydrolysis in vivo .

Preparation Methods

Photooxygenation-Mediated Spiroannulation

The most well-documented route involves a photooxygenation-driven cascade, as detailed in Royal Society of Chemistry protocols. This method leverages furan derivatives as starting materials, exploiting their reactivity under singlet oxygen conditions.

Reaction Mechanism and Steps

  • Photooxygenation : 3-(Furan-2-yl)propan-1-ol undergoes [4+2] cycloaddition with singlet oxygen (1O2^1O_2), generated via rose Bengal sensitization under xenon lamp irradiation. This forms an endoperoxide intermediate.

  • Reduction : The endoperoxide is reduced in situ using dimethyl sulfide (Me2_2S), yielding a diol.

  • Amine Conjugation : Benzylamine is introduced to the diol, facilitating nucleophilic attack and forming a transient pyrrolidinone intermediate.

  • Acid-Catalyzed Cyclization : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) promotes intramolecular cyclization, culminating in the spirocyclic product.

Key Conditions :

  • Solvent: Methanol (photooxygenation), dichloromethane (cyclization)

  • Catalysts: Rose Bengal (0.1 mM), TFA (0.5 mmol per 1.0 mmol substrate)

  • Reaction Time: 8 minutes (photooxygenation), 30 minutes (cyclization)

  • Yield: 68%

Alternative Pathways: Thiolane-Based Cyclization

While less directly applicable, methods for analogous spirothiolanes (e.g., from ARKAT-USA) suggest potential adaptations. For instance, Michael addition-aldol cascades using 1,4-dithiane-2,5-diol could theoretically yield spirothiolanes, though benzylamine incorporation remains untested in this context.

Optimization of Critical Parameters

Solvent and Catalyst Screening

ParameterOptimal ChoiceEffect on Yield
Photooxygenation Solvent MethanolMaximizes 1O2^1O_2 solubility
Cyclization Acid TFAHigher regioselectivity vs. p-TsOH
Amine Equivalents 0.9 mmol per 1.0 mmol substrateMinimizes byproducts

Exceeding 1.0 equivalent of benzylamine led to N-alkylation byproducts, reducing spirocycle purity.

Stereochemical Considerations

The (4R)-configuration of this compound arises from chiral induction during the pyrrolidinone intermediate formation. Computational modeling (PubChem CID 171991648) confirms the R-configuration’s stability, attributed to minimized steric hindrance between the benzyl group and hydroxyl moiety.

Structural Characterization

Spectroscopic Data

1H NMR (300 MHz, CDCl3) :

  • δ 7.25 (m, 5H, Ar-H)

  • δ 4.71 (d, J = 16.0 Hz, 1H, N-CH2_2-Ar)

  • δ 3.90 (m, 1H, OH-bearing CH)

  • δ 2.60–1.72 (m, 6H, spirocyclic CH2_2)

13C NMR (75 MHz, CDCl3) :

  • δ 175.5 (C=O, pyrrolidinone)

  • δ 138.4 (Ar-C)

  • δ 100.8 (spiro C)

HRMS (TOF ESI) :

  • Calculated for C14H18NO2: 232.1332 [M + H]+

  • Observed: 232.1324

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